

The Bifunctional Reactivity of 2-Nitroethanol: A Technical Guide for Synthetic Applications

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Compound of Interest

Compound Name: 2-Nitroethanol

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This in-depth technical guide explores the reactivity profile of **2-nitroethanol**, a versatile bifunctional molecule. Possessing both a hydroxyl and a nitro group, **2-nitroethanol** serves as a valuable building block in organic synthesis, offering multiple avenues for chemical modification. This document provides a comprehensive overview of its reactions with various reagents, detailing experimental protocols for key transformations and presenting quantitative data where available. Furthermore, it visualizes the primary reaction pathways and experimental workflows to provide a clear and concise understanding of its chemical behavior.

Synthesis and Stability of 2-Nitroethanol

The most common and efficient method for the synthesis of **2-nitroethanol** is the Henry (or nitroaldol) reaction, which involves the base-catalyzed condensation of nitromethane with formaldehyde.^{[1][2]} Careful control of reaction parameters such as temperature, catalyst concentration, and the molar ratio of reactants is crucial for achieving high yields and purity.^[2]

It is important to note that **2-nitroethanol** is a thermally sensitive compound and can undergo exothermic decomposition at elevated temperatures.^[3] Distillation, particularly under vacuum, should be performed with extreme caution, as explosions have been reported, attributed to the presence of peroxides or alkali.^[4]

Experimental Protocol: Synthesis of 2-Nitroethanol via the Henry Reaction

This procedure is adapted from Organic Syntheses.[5]

Materials:

- Paraformaldehyde
- Nitromethane (freshly distilled)
- 3N Methanolic potassium hydroxide solution
- Concentrated sulfuric acid
- Diphenyl ether

Procedure:

- A suspension of paraformaldehyde (125 g, 4.16 moles) in freshly distilled nitromethane (2.5 L, 46.6 moles) is stirred vigorously in a 5-L three-necked round-bottomed flask.
- 3N methanolic potassium hydroxide solution is added dropwise until the paraformaldehyde begins to dissolve (apparent pH of 8). The temperature of the solution will rise.
- Stirring is continued for 1 hour after the addition of the alkaline solution is complete.
- The added alkali is then completely neutralized by the dropwise addition of concentrated sulfuric acid until an apparent pH of about 4 is reached. The solution is stirred for another hour.
- The precipitated potassium sulfate is removed by filtration.
- Excess nitromethane is removed from the filtrate by distillation at aspirator pressure with a water-bath temperature of 40–50°C.
- The residue is transferred to a flask containing an equal weight of diphenyl ether to act as a heat-dispersing agent for the subsequent vacuum distillation.

- The **2-nitroethanol** is distilled under vacuum. The main fraction is collected, and the crude **2-nitroethanol** is purified by extraction with petroleum ether or hexane. The lower layer of **2-nitroethanol** is separated.

Yields: The reported yields for this procedure are in the range of 46–49%.^[5]

Reactions of the Nitro Group

The nitro group is the site of several important transformations of **2-nitroethanol**, including reduction to an amine and conversion to a carbonyl group via the Nef reaction.

Reduction to 2-Aminoethanol

The reduction of the nitro group in **2-nitroethanol** provides a direct route to 2-aminoethanol, a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. This transformation can be achieved using various reducing agents.

Table 1: Reduction of **2-Nitroethanol** to 2-Aminoethanol

Reagent System	Solvent	Conditions	Yield	Reference
NiCl ₂ / NaBH ₄	Methanol	Not specified	Not specified	^[6]
H ₂ / Raney Nickel	Ethanol	Room Temperature	Good	^[7] (general)
H ₂ / Pd/C	Various	Various	High	^[8] (general)
Fe / Acetic Acid	Ethanol/Water	Reflux	Good	^[9] (general)

This method has been reported for the synthesis of radiolabeled 2-aminoethanol and demonstrates a viable route for this reduction.^[6]

Materials:

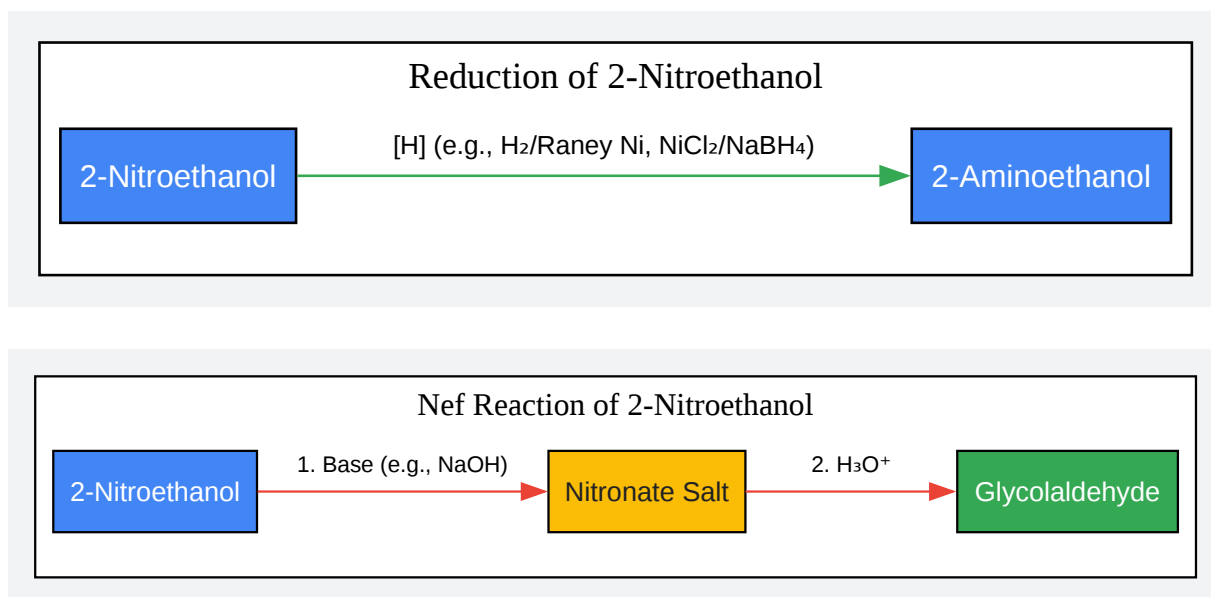
- ^{[11]C}**2-Nitroethanol**
- Nickel(II) chloride (NiCl₂)

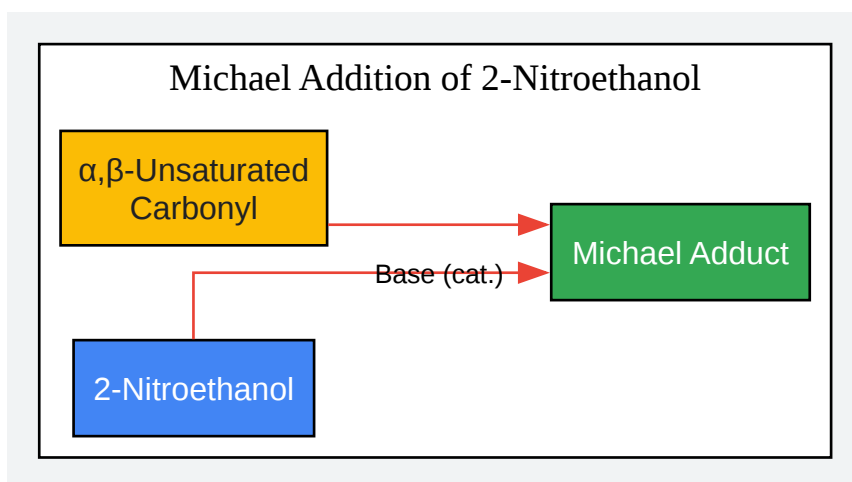
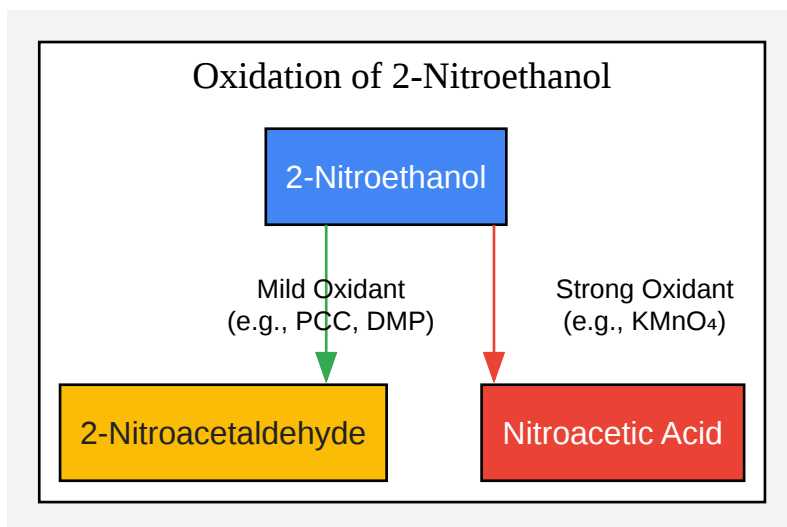
- Sodium borohydride (NaBH_4)
- Methanol

Procedure:

- To a solution of $[\text{^{11}C}]$ **2-nitroethanol** in methanol, add nickel(II) chloride.
- Add sodium borohydride to the mixture.
- The reaction proceeds to reduce the nitro group to the corresponding amine.
- The product, $[\text{^{11}C}]$ 2-aminoethanol, is then purified by semi-preparative HPLC.

Note: Specific quantities, reaction times, and temperatures were not provided in the abstract.





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